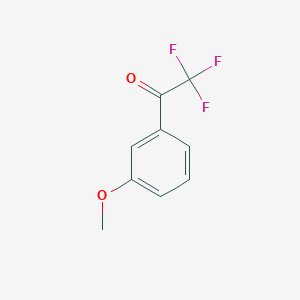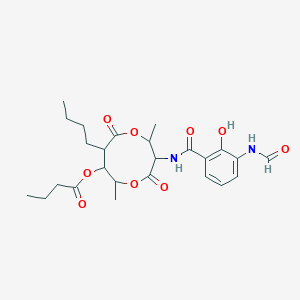
抗霉素A4
概述
描述
Antimycin A4 is a member of the antimycin A antibiotic complex, which includes other closely related compounds such as antimycin A1, antimycin A2, and antimycin A3. This complex is known for its antifungal, insecticidal, nematocidal, and piscicidal properties. Antimycin A4 is more polar than its counterparts and inhibits ATP-citrate lyase with a Ki value of 64.8 μM . It is widely used in research to study mitochondrial respiration and apoptosis due to its ability to block mitochondrial respiration by inhibiting complex III of the mitochondrial electron transport chain .
科学研究应用
Antimycin A4 has a wide range of scientific research applications:
Chemistry: It is used to study electron transport and oxidative phosphorylation in mitochondria.
Biology: Antimycin A4 is employed to investigate mitochondrial function and the role of reactive oxygen species in cellular processes.
Industry: It is used as a piscicide to control fish populations in lakes and ponds.
作用机制
Antimycin A4 exerts its effects by inhibiting complex III of the mitochondrial electron transport chain. It binds to the Qi site of cytochrome c reductase, preventing the transfer of electrons between the b-cytochromes and ubiquinone. This inhibition leads to the stabilization of the ubisemiquinone radical at the Q (outer) site of complex III, resulting in increased production of superoxide . Additionally, antimycin A4 inhibits ATP-citrate lyase and induces apoptosis by targeting Bcl-2 and Bcl-xL proteins .
安全和危害
未来方向
Antimycin A4 has attracted attention as a potent and selective inhibitor of the mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL . This inhibition is independent of the main mode of action of antimycins, suggesting that antimycins have great potential as anticancer drugs used in combination with existing chemotherapeutics .
生化分析
Biochemical Properties
Antimycin A4, like other members of the Antimycin A family, is known for its role as a potent inhibitor of aerobic respiration . It achieves this by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .
Cellular Effects
Antimycin A4 has significant effects on various types of cells and cellular processes. It is an inhibitor of cellular respiration, specifically oxidative phosphorylation . This inhibition disrupts the entire electron transport chain, affecting cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antimycin A4 involves its binding interactions with biomolecules and changes in gene expression. It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, affecting the entire electron transport chain .
Temporal Effects in Laboratory Settings
It is known that Antimycin A4 inhibits complexes III and IV of the mitochondrial electron transport chain . This inhibition can lead to changes in cellular function over time .
Metabolic Pathways
Antimycin A4 is involved in the metabolic pathway of cellular respiration, specifically oxidative phosphorylation . It interacts with cytochrome c reductase in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption affects the entire electron transport chain .
Transport and Distribution
Given its role as an inhibitor of cellular respiration, it is likely that it interacts with various transporters or binding proteins involved in this process .
Subcellular Localization
Given its role as an inhibitor of cellular respiration, it is likely that it is localized to the mitochondria where it interacts with cytochrome c reductase .
准备方法
Antimycin A4 is produced by various species of the genus Streptomyces. The production involves fermentation processes where the microorganism is cultured under specific conditions to yield the antibiotic complex. The fermentation broth is then subjected to extraction and purification processes to isolate antimycin A4 . The synthetic route involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid . Industrial production methods typically involve large-scale fermentation followed by chromatographic separation to obtain pure antimycin A4 .
化学反应分析
Antimycin A4 undergoes various chemical reactions, including:
Oxidation: Antimycin A4 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in antimycin A4, affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its properties and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Antimycin A4 is part of the antimycin A complex, which includes antimycin A1, antimycin A2, and antimycin A3. These compounds share a similar core structure but differ in their acyl and alkyl side chains, affecting their polarity and biological activity . Compared to its counterparts, antimycin A4 is more polar and has a unique inhibitory effect on ATP-citrate lyase . Other similar compounds include rotenone and oligomycin, which also inhibit mitochondrial electron transport but target different complexes within the chain .
Antimycin A4’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANSQKXOLFAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27220-59-3 | |
| Record name | Antimycin A4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

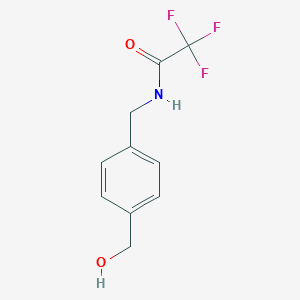
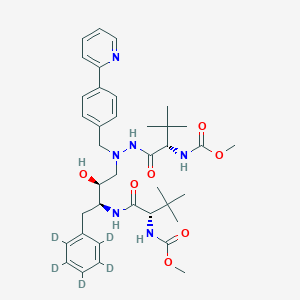
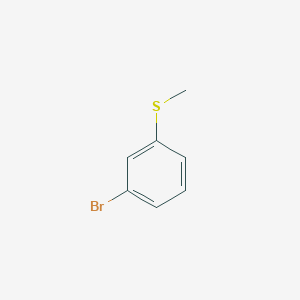
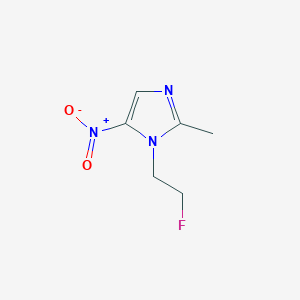
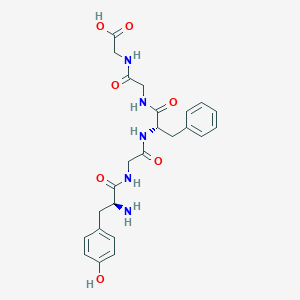
![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

